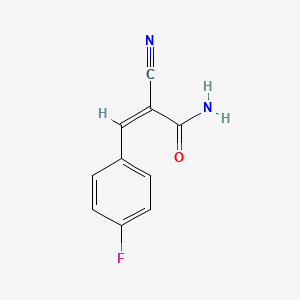

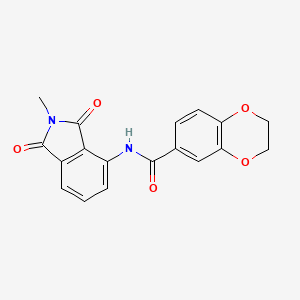

(Z)-2-氰基-3-(4-氟苯基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chalcones are aromatic ketones that form the central core of many important biological compounds . They are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . Chalcones are active lead molecules in medicinal chemistry for the discovery of new drugs .

Synthesis Analysis

Chalcones can be synthesized via the conventional Claisen–Schmidt condensation reaction in an alkaline medium at room temperature . The structures of the synthesized chalcones can be successfully characterized and confirmed using FT-IR, NMR spectroscopic and GC–MS spectrometric techniques .Molecular Structure Analysis

The molecular structure of related compounds can be determined using single-crystal X-ray diffraction technique . In the crystal, each molecule can be linked to the next molecule by intermolecular hydrogen bonds .Chemical Reactions Analysis

Chalcones have been proved to be attractive moieties in drug discovery . They can be synthesized via the conventional Claisen–Schmidt condensation reaction .Physical and Chemical Properties Analysis

Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones . They may have low redox potential, stability, electron transfer reactions due to their open-chain model and the feature of skeletal modification .科学研究应用

超分子组装

- 对类似化合物(Z)-乙基2-氰基-3-((4-氟苯基)氨基)丙烯酸酯的研究揭示了其在形成三维超分子网络中的作用。该网络由氢键和π⋯π堆积相互作用稳定,这在自组装过程和分子构象中至关重要。这些特性在材料科学和纳米技术中具有重要意义(Matos等人,2016)。

缓蚀

- 丙烯酰胺衍生物作为缓蚀剂的有效性已得到研究。对类似化合物的研究证明了它们在酸性环境中保护铜免受腐蚀的潜力。这对腐蚀阻力至关重要的工业应用有影响(Abu-Rayyan等人,2022)。

压致变色和质子化刺激响应

- 3-芳基-2-氰基丙烯酰胺的衍生物表现出压致变色和酸致变色性质。当受到机械力或质子化时,该化合物显示出荧光发射的显着变化。这种物理或化学刺激引起的荧光可逆变化在传感技术和智能材料中具有潜在应用(Gao-Feng等人,2016)。

机械致荧光变色性质

- 类似的3-芳基-2-氰基丙烯酰胺衍生物已被合成,并显示出基于其分子堆叠模式的不同光学性质。这些发现与具有特定光学特性的材料的开发相关,例如有机发光二极管(OLED)(Song等人,2015)。

蛋白质中的荧光猝灭

- 已知丙烯酰胺猝灭蛋白质中色氨酸残基的荧光,从而深入了解蛋白质结构和构象变化。这一特性在生物化学和分子生物学中对于研究蛋白质动力学和相互作用非常有价值(Eftink & Ghiron,1976)。

作用机制

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division

Mode of Action

This interaction could potentially inhibit the activity of the target proteins, disrupting their role in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect pathways related to bacterial cell division . The compound’s interaction with its targets could disrupt these pathways, leading to downstream effects such as inhibition of cell growth or induction of cell death.

Pharmacokinetics

Similar compounds have been found to have minimal metabolism, with the unchanged drug predominantly excreted in the feces . These properties could impact the bioavailability of the compound, affecting its efficacy and potential side effects.

Result of Action

Based on the potential targets and pathways affected, the compound could potentially inhibit cell growth or induce cell death

Action Environment

The action of (Z)-2-cyano-3-(4-fluorophenyl)acrylamide could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability and efficacy of the compound . Additionally, the presence of other compounds or substances could potentially interact with the compound, affecting its action.

安全和危害

未来方向

The design and synthesis of novel derivatives, the study of their complexation to metal ions and biological analysis of these compounds against a host of microbes and cancer cell lines are of much ongoing research interest . Detailed SAR analysis and prospects together provide clues for the synthesis of novel analogs possessing enhanced activities with minimum toxicity .

属性

IUPAC Name |

(Z)-2-cyano-3-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEWWPQQUQZVHI-YVMONPNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129115-54-4 |

Source

|

| Record name | 2-CYANO-3-(4-FLUORO-PHENYL)-ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361626.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2361627.png)

![Ethyl 9-chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2361632.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2361638.png)

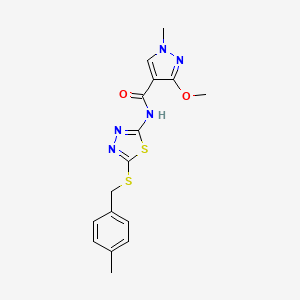

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2361643.png)